(2Z)-2-Phenyl-2-butenal
Description
(2Z)-2-Phenyl-2-butenal (CAS: 4411-89-6) is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . It belongs to the class of phenylacetaldehydes, characterized by a phenyl group attached to an aldehyde-containing unsaturated carbon chain. The compound exists as a mixture of (E)- and (Z)-isomers in commercial samples, but the (2Z)-configuration is of particular interest due to its stereochemical and functional properties .
Properties
IUPAC Name |
(Z)-2-phenylbut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAOGZLLMZQVHY-XNWCZRBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C=O)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202405 | |
| Record name | 2-Phenyl-2-butenal, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; green, floral, woody | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.031-1.037 | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
54075-10-4, 4411-89-6 | |
| Record name | 2-Phenyl-2-butenal, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054075104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, .alpha.-ethylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenyl-2-butenal, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcrotonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-PHENYL-2-BUTENAL, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6551UBO49N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cross-Condensation with Acetaldehyde
Cross-aldol condensation between phenylacetaldehyde and acetaldehyde may also yield this compound. This method would require precise stoichiometric control to avoid oligomerization. The reaction could proceed via the following steps:
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Deprotonation of acetaldehyde to form an enolate.
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Nucleophilic attack on phenylacetaldehyde.
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Dehydration to form the α,β-unsaturated aldehyde.
Catalytic Methods and Industrial Production
Industrial synthesis of this compound likely employs scalable versions of laboratory methods. Key considerations include:
Amine Catalysis
The use of amine catalysts, as demonstrated in the synthesis of 3-methyl-2-butenal derivatives, offers a template for large-scale production. Tert-octylamine, for example, facilitates imine formation with aldehydes, directing regioselectivity toward the desired (Z)-isomer.
Industrial Protocol:
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while temperatures above 60°C favor dehydration. Industrial reactors would prioritize air-sensitive conditions to prevent oxidation.
Physicochemical Data and Reaction Monitoring
Critical physicochemical properties inform reaction design and purification:
Reaction progress can be tracked via:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifies intermediates and final product.
-
Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and purity.
Challenges and Stereochemical Control
Achieving the (Z)-configuration necessitates precise control over reaction dynamics:
Stereoselective Catalysis
Bulky amine catalysts may favor the (Z)-isomer by sterically hindering alternative transition states. For example, tert-octylamine’s large substituents could enforce a specific enolate geometry during condensation.
Kinetic vs. Thermodynamic Control
Low temperatures (10–25°C) favor kinetic products (e.g., (Z)-isomer), while higher temperatures may lead to thermodynamic equilibration toward the (E)-isomer.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHO
- CAS Number : 4411-89-6
- IUPAC Name : (2E)-2-phenylbut-2-enal
- Molecular Structure : The compound consists of a phenyl group attached to a butenal structure, which contributes to its unique flavor profile and potential biological activities.
Flavoring and Fragrance Applications
(2Z)-2-Phenyl-2-butenal is primarily recognized for its role as a flavoring agent. It imparts a sweet and cocoa-like taste, making it valuable in the food industry.
Table 1: Flavor Profile of this compound
| Characteristic | Description |
|---|---|
| Taste | Sweet, cocoa-like |
| Odor | Musty with green notes |
| Use in Foods | Detected in asparagus and black tea |
The compound has been detected in various food items, suggesting its potential as a biomarker for the consumption of these foods . Its presence in black tea further highlights its significance in flavor chemistry .
Biomedical Research
Emerging research indicates potential biomedical applications of this compound. Its structural characteristics suggest it may have bioactive properties worth exploring.
Case Study: Antioxidant Properties
A study investigated the antioxidant capacity of various phenylacetaldehydes, including this compound. The findings indicated that this compound exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic compounds. Its utility in chemical synthesis is particularly relevant for developing new pharmaceuticals and agrochemicals.
Table 2: Synthetic Routes Involving this compound
| Reaction Type | Description |
|---|---|
| Aldol Condensation | Used to form larger carbon skeletons |
| Michael Addition | Acts as a Michael acceptor |
| Polymerization | Potential precursor for polymer synthesis |
These synthetic applications underscore the compound's versatility in chemical manufacturing processes.
Environmental Monitoring
Recent studies have proposed using this compound as a marker for specific environmental conditions or food consumption patterns. Its detection in biological samples may provide insights into dietary habits or exposure to certain environmental factors .
Mechanism of Action
The mechanism of action of (2Z)-2-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity underlies its biological effects, including its potential antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with (2Z)-2-Phenyl-2-butenal, particularly in their unsaturated aldehyde backbone and functional roles:
Comparative Analysis of Physical and Chemical Properties
Boiling Points and Volatility :
- This compound has a moderate boiling point (115°C at 15 mmHg), attributed to its phenyl group increasing molecular weight and reducing volatility compared to smaller aldehydes like (2Z)-2-Methylbut-2-enal .
- (E,E)-2,4-Decadienal and 5-Methyl-2-phenyl-2-hexenal likely exhibit higher boiling points due to longer carbon chains but lack direct experimental data .
Solubility and Hydrophobicity :
- The phenyl group in this compound enhances lipophilicity, making it soluble in oils and ethanol but insoluble in water . This contrasts with simpler aldehydes (e.g., hexanal), which have higher water solubility .
Stereochemical Influence :
- The (Z)-isomer of 2-Phenyl-2-butenal may exhibit different reactivity and flavor profiles compared to the (E)-isomer, though commercial samples often contain both .
Biological Activity
(2Z)-2-Phenyl-2-butenal, also known as 2-phenylbut-2-enal, is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHO
- Molecular Weight : 146.19 g/mol
- CAS Number : 4411-89-6
- Boiling Point : 177 °C
- Density : 1.034 g/mL at 25 °C
- Solubility : Soluble in oil and ethanol; insoluble in water.
This compound has a sweet, floral aroma and is found in various natural sources such as black tea, cocoa, and roasted nuts .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study comparing various compounds found that this compound can effectively reduce oxidative stress markers in vitro, contributing to its potential health benefits .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. In a study assessing its effects on human breast carcinoma cells (MCF7), it was observed that the compound inhibited cell growth significantly, with an IC value indicating effective cytotoxicity at nanomolar concentrations .
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 0.5 |
| HT-29 | 0.8 |
| M21 | 0.6 |
This table summarizes the concentration required to inhibit cell growth by 50% across different cancer cell lines.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the disruption of the cell cycle. Specifically, it has been shown to block progression in the G phase of the cell cycle, leading to apoptosis in cancer cells. This effect is likely mediated through interactions with cellular microtubules, similar to other known anticancer agents .
Case Studies
- Study on Antioxidant Activity :
- Cancer Cell Line Evaluation :
Q & A
Q. What are the primary synthetic routes for (2Z)-2-Phenyl-2-butenal, and how can reaction conditions be optimized to favor the Z-isomer?
Methodological Answer: The Z-isomer can be synthesized via stereoselective aldol condensation or Wittig reactions. For example, using a stabilized ylide in the Wittig reaction with benzaldehyde derivatives under controlled pH and temperature conditions enhances Z-selectivity . Reaction optimization may involve varying solvents (e.g., THF or DCM), catalysts (e.g., Lewis acids), and low temperatures to minimize isomerization. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability and product purity.
Q. How is the Z-configuration of this compound confirmed experimentally?
Methodological Answer: Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical: irradiation of the α-hydrogen (adjacent to the carbonyl) in the Z-isomer shows NOE correlations with the phenyl group, confirming spatial proximity . Coupling constants () between vinyl protons (typically 10–12 Hz for cis-configuration) further support the assignment. X-ray crystallography provides definitive proof, as seen in analogous studies where crystal structures resolved stereochemical ambiguities .
Q. What chromatographic techniques are effective for separating this compound from its E-isomer?
Methodological Answer: Chiral stationary phase (CSP) HPLC or GC with polar columns (e.g., polyethylene glycol) can resolve E/Z isomers. Mobile phase optimization (e.g., hexane:isopropanol gradients) enhances separation efficiency. Preparative TLC with silica gel and low-polarity solvents (e.g., hexane:ethyl acetate) is cost-effective for small-scale purification .
Advanced Research Questions
Q. How does this compound serve as a chiral building block in asymmetric synthesis?
Methodological Answer: The compound’s α,β-unsaturated carbonyl system enables stereoselective additions, such as Michael reactions with organocatalysts (e.g., proline derivatives). For instance, enantioselective alkylation using chiral Lewis acids (e.g., BINOL-based catalysts) can yield >90% ee. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .
Q. What strategies mitigate contradictions between spectroscopic and crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to detect equilibrium between conformers. Validate crystallographic data with software like SHELXL for refinement accuracy and ORTEP for visualizing thermal ellipsoids . Cross-validate with IR spectroscopy to confirm functional group consistency .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential binding modes to targets like enzymes or receptors. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity. For antimicrobial studies, compare computed electrostatic potentials with known bioactive compounds to infer mechanism .
Q. What are the challenges in quantifying this compound in complex matrices, and how are they addressed?
Methodological Answer: Matrix interference in biological samples requires selective extraction (e.g., SPE with C18 cartridges) and derivatization (e.g., hydrazone formation) for GC-MS detection. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Validate methods via spike-recovery experiments and cross-lab reproducibility tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
